molecular formula C17H18N4O2S B2940971 ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate CAS No. 1164514-71-9

ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate

Cat. No.: B2940971
CAS No.: 1164514-71-9
M. Wt: 342.42
InChI Key: HPCLOUIAKIKVOC-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group at the 1-position and a (E)-configured cyanoethenyl-benzothiazole moiety at the 4-position. The benzothiazole ring, a privileged scaffold in medicinal chemistry, is known for its bioactivity in anticancer, antimicrobial, and neuroprotective agents . The cyanoethenyl linker introduces rigidity and electronic effects that may enhance binding affinity to biological targets, while the piperazine ring provides conformational flexibility and solubility. This compound’s structural complexity positions it as a candidate for drug discovery, particularly in oncology and infectious diseases.

Properties

IUPAC Name

ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-23-17(22)21-9-7-20(8-10-21)12-13(11-18)16-19-14-5-3-4-6-15(14)24-16/h3-6,12H,2,7-10H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCLOUIAKIKVOC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis of this compound

The synthesis typically involves the reaction of benzothiazole derivatives with piperazine and ethyl cyanoacetate under controlled conditions. The synthetic route may include steps such as:

  • Formation of Benzothiazole Derivative : The initial step often involves the synthesis of the benzothiazole core through cyclization reactions.
  • Nucleophilic Substitution : Piperazine acts as a nucleophile in the reaction with the activated benzothiazole derivative.
  • Formation of Ester : The final step involves esterification to yield this compound.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the benzothiazole moiety is known to enhance the compound's ability to inhibit certain enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole structures exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosis0.008 μM
Benzothiazole Derivative AStaphylococcus aureus0.015 μM
Benzothiazole Derivative BEscherichia coli0.025 μM

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), this compound exhibited:

  • IC50 Value : 5 μM
  • Mechanism : Induction of apoptosis through the mitochondrial pathway.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several piperazine-benzothiazole derivatives (Table 1). Key differences lie in the substituents on the piperazine ring and the linker between the benzothiazole and piperazine moieties.

Table 1: Structural Comparison of Piperazine-Benzothiazole Derivatives

Compound Name Piperazine Substituent Benzothiazole Linker Key Functional Groups Reference
Ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate Ethyl carboxylate (E)-cyanoethenyl –CN, ester Target
Ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Ethyl carboxylate Sulfonyl-carbamoyl Sulfonyl, carbamate
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Methylpiperazine Acetamide –NHCO–, methyl
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylate Ethyl carboxylate Direct piperazine-naphthyridine linkage Naphthyridine, ester

Key Observations :

  • The cyanoethenyl linker in the target compound introduces a conjugated system absent in analogs with acetamide (e.g., ) or sulfonyl-carbamoyl linkers (e.g., ). This conjugation may enhance π-π stacking interactions with biological targets.
  • The ethyl carboxylate group is a common feature in derivatives like and , improving solubility compared to methylpiperazine derivatives (e.g., ).

Key Observations :

  • The target compound’s synthesis likely employs a Knoevenagel reaction to form the cyanoethenyl bridge, similar to methods in . Stereoselectivity (E-configuration) is critical for activity.
  • Derivatives with acetamide linkers (e.g., ) are synthesized via straightforward nucleophilic substitution, offering higher yields but less structural complexity.

Key Observations :

  • Methylpiperazine derivatives (e.g., ) show moderate cytotoxicity, while tert-butyl carboxylate analogs (e.g., ) exhibit improved potency, highlighting the role of bulky substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.